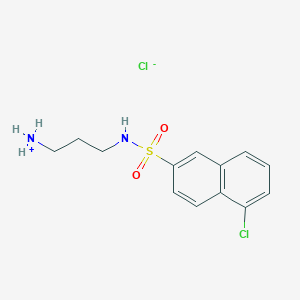
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Naphthalenesulfonamide derivatives are synthesized through various chemical reactions, often involving the substitution of functional groups on naphthalene sulfonamide backbones. The synthesis involves raw materials such as naphthaleneamide-5-sulfonic acid, leading to the production of a range of compounds, including those with specific biological activities (Zhao Gui-sen, 2005).
Molecular Structure Analysis
The molecular structure of naphthalenesulfonamide derivatives can significantly influence their biological activities. For instance, the structure of N-(6-aminohexyl)-5-chloro-1-naphthalenesulfonamide hydrochloride (W-7) has been detailed, showing an extended conformation critical for its interaction with biological targets such as calmodulin (A. Hempel et al., 2005).
Chemical Reactions and Properties
Naphthalenesulfonamide derivatives exhibit various chemical reactions, including interactions with proteins like protein kinase C and calmodulin. These interactions are pivotal in modulating cellular functions, such as cell proliferation and muscle contraction. The chemical properties of these compounds, such as their ability to penetrate cell membranes and bind to specific proteins, underlie their biological activities (H. Hidaka et al., 1981; M. Ito et al., 1986).
Physical Properties Analysis
The physical properties of naphthalenesulfonamide derivatives, including solubility and stability, play a crucial role in their biological efficacy. Such properties are essential for the compound's ability to interact with cellular components and influence biochemical pathways. The specific physical properties of N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride would need to be determined experimentally.
Chemical Properties Analysis
The chemical properties of naphthalenesulfonamide derivatives, such as reactivity with biological macromolecules, are central to their potential therapeutic applications. These compounds can act as inhibitors or activators of enzymes, impacting various physiological processes. For example, their ability to inhibit calmodulin-dependent processes can affect cell proliferation and other critical cellular functions (R. Schatzman et al., 1983; H. Hidaka et al., 1984).
Scientific Research Applications
Naphthalene Derivatives in Medicine
Naphthalene derivatives, such as naphthoquinones, have been extensively studied for their medicinal properties. These compounds exhibit a range of pharmacological activities, including antibacterial, antifungal, anticancer, antitubercular, anti-inflammatory, and antiviral activities. The ability of naphthalene derivatives to interact with various biological molecules makes them promising candidates for drug development. The hemi-synthesis of these compounds has been described, and further research could lead to the development of new therapeutic agents (Mbaveng & Kuete, 2014).
Naphthalene-Based Compounds in Biochemistry and Molecular Biology
Naphthalene-based compounds, including naphthalimides, are important for their extensive potential in medicinal applications. Some naphthalimides have entered clinical trials as anticancer agents, and others are being developed for various diseases. These compounds can interact with DNA, enzymes, and receptors, showing a wide range of biological activities. The research in this area is active, focusing on the development of naphthalimide-based artificial ion receptors, fluorescent probes, and cell imaging agents, which could be used for detecting ions and biomolecules, understanding biological processes, and determining pharmacological properties (Gong et al., 2016).
Environmental and Analytical Applications
Naphthalene and its derivatives have been studied for their environmental behavior, particularly in the context of air quality. Naphthalene is a volatile organic compound and a polycyclic aromatic hydrocarbon with sources ranging from industrial emissions to off-gassing from consumer products. Understanding the sources, emissions, and exposures of naphthalene compounds is crucial for environmental monitoring and developing strategies to reduce human and ecological exposure (Jia & Batterman, 2010).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(3-aminopropyl)-5-chloronaphthalene-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2S.ClH/c14-13-4-1-3-10-9-11(5-6-12(10)13)19(17,18)16-8-2-7-15;/h1,3-6,9,16H,2,7-8,15H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWAUAFPQCITAZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)NCCCN)C(=C1)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10657024 |
Source


|
| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Aminopropyl)-5-chloro-2-naphthalenesulfonamide Hydrochloride | |
CAS RN |
210049-20-0 |
Source


|
| Record name | N-(3-Aminopropyl)-5-chloronaphthalene-2-sulfonamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10657024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diethyl 2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioate](/img/structure/B43331.png)
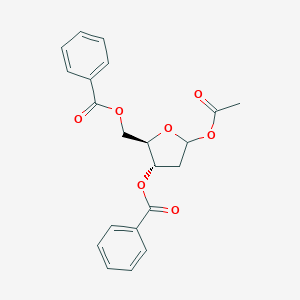
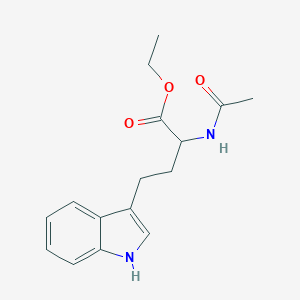

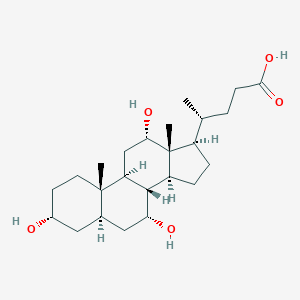

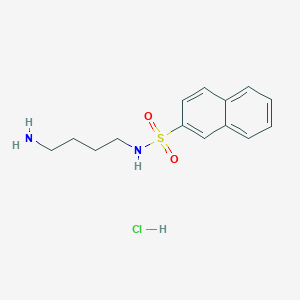
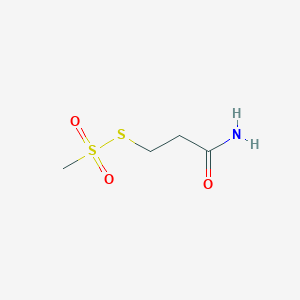

![2-Amino-5-chloro-3,4-dimethyl-3H-imidazo[4,5-f]quinoline](/img/structure/B43354.png)
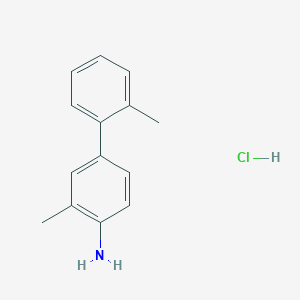
![2-Amino-1,6-dimethylimidazo[4,5-b]pyridine](/img/structure/B43360.png)
